BLI-489 hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12N3NaO5S |

|---|---|

Molecular Weight |

345.31 g/mol |

IUPAC Name |

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate |

InChI |

InChI=1S/C13H11N3O4S.Na.H2O/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;;/h3-4,6,12H,1-2,5H2,(H,18,19);;1H2/q;+1;/p-1/b8-3-;;/t12-;;/m1../s1 |

InChI Key |

FOAVDIXLMXLMAH-UVEQJXRBSA-M |

Isomeric SMILES |

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |

Canonical SMILES |

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BLI-489 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BLI-489 hydrate is a novel penem β-lactamase inhibitor demonstrating potent, broad-spectrum activity against key classes of β-lactamase enzymes. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing its inhibitory profile and synergistic potential with β-lactam antibiotics. The information presented herein is collated from available preclinical in vitro and in vivo studies. While direct enzymatic inhibition data such as IC50 and Ki values are not extensively reported in the public domain, this guide synthesizes the current understanding of BLI-489's activity through microbiological and in vivo efficacy data.

Core Mechanism of Action

BLI-489 is a bicyclic penem β-lactamase inhibitor.[1] Its core mechanism involves the inactivation of β-lactamase enzymes, which are produced by bacteria and are a primary cause of resistance to β-lactam antibiotics. By inhibiting these enzymes, BLI-489 restores the efficacy of co-administered β-lactam antibiotics, allowing them to reach their target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis.

The inhibitory action of BLI-489 extends to a broad range of β-lactamases, including:

This broad spectrum of activity provides a significant advantage over earlier-generation β-lactamase inhibitors.

In Vitro Activity of this compound in Combination with Piperacillin

The majority of in vitro studies have evaluated BLI-489 in combination with the β-lactam antibiotic piperacillin. A constant concentration of 4 µg/mL of BLI-489 is often utilized in these studies to assess the combination's activity.[3][4]

Table 1: Comparative In Vitro Activity of Piperacillin-BLI-489 and Piperacillin-Tazobactam

| Bacterial Group/Species | Piperacillin-BLI-489 MIC90 (µg/mL) | Piperacillin-Tazobactam MIC90 (µg/mL) | Reference |

| Piperacillin-Nonsusceptible Enteric Bacilli | ≤16 | >16 | [3] |

| ESBL- and AmpC-expressing strains | Improved Activity | Less Activity | [3][4] |

Note: This table summarizes the general findings. For detailed MIC distributions against a wide range of clinical isolates, refer to the source literature.

In Vivo Efficacy of Piperacillin-BLI-489

Murine models of systemic infection have been employed to evaluate the in vivo efficacy of the piperacillin-BLI-489 combination. An 8:1 dosing ratio of piperacillin to BLI-489 was identified as optimal for maintaining enhanced efficacy.[5]

Table 2: In Vivo Efficacy (ED50) of Piperacillin-BLI-489 in Murine Infection Models

| Pathogen (β-Lactamase Produced) | Piperacillin Alone ED50 (mg/kg) | Piperacillin-BLI-489 (8:1) ED50 (mg/kg) | Piperacillin-Tazobactam ED50 (mg/kg) | Reference |

| E. coli (TEM-1, Class A) | - | 13 | 11 | [5] |

| K. pneumoniae (SHV-1, Class A) | - | 23 | 24 | [5] |

| K. pneumoniae (SHV-1 & SHV-5, Class A ESBL) | - | 28 | 58 | [5] |

| P. aeruginosa (AmpC, Class C) | ~980 | 103 | 246 | [5] |

| E. coli (ACT-1, Class C) | 103 | 13 | 45 | [5] |

| E. coli (OXA-1, Class D) | 980 | 86 | 270 | [5] |

Synergistic Activity with Imipenem against Acinetobacter baumannii

Recent studies have explored the synergistic potential of BLI-489 with the carbapenem antibiotic imipenem, particularly against carbapenem-resistant Acinetobacter baumannii (CRAB) producing Class D β-lactamases (CHDLs).

Table 3: Synergistic Effect of Imipenem and BLI-489 against CHDL-producing CRAB

| CHDL Produced | Synergistic Effect Observed | Reference |

| OXA-23 | Yes (92.9% of isolates) | [2] |

| OXA-24-like | Yes (100% of isolates) | [2] |

| OXA-58 | Yes (100% of isolates) | [2] |

Note: Synergy was determined by checkerboard analysis.

Experimental Protocols

Detailed protocols for the specific biochemical characterization of BLI-489 are not widely available. However, the following methodologies are commonly cited in the evaluation of β-lactamase inhibitors and have been used in studies involving BLI-489.

In Vitro Susceptibility Testing

-

Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

A series of twofold dilutions of the antibiotic (e.g., piperacillin) is prepared in Mueller-Hinton broth.

-

A fixed concentration of this compound (commonly 4 µg/mL) is added to each dilution.

-

Bacterial isolates are grown to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

The bacterial suspension is inoculated into the wells containing the antibiotic dilutions.

-

Plates are incubated at 35°C for 16-20 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Checkerboard Synergy Assay

-

Method: This assay is used to assess the synergistic effect of two antimicrobial agents.

-

Procedure:

-

Twofold dilutions of two drugs (e.g., imipenem and BLI-489) are prepared along the x- and y-axes of a microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

Following incubation, the MIC of each drug alone and in combination is determined.

-

The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.

-

Time-Kill Kinetics Assay

-

Method: This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Procedure:

-

A standardized bacterial inoculum is added to flasks containing broth with the antimicrobial agent(s) at specific concentrations (e.g., 4x MIC).

-

At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from the flasks.

-

Viable bacterial counts are determined by serial dilution and plating on agar.

-

The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥2-log10 decrease in CFU/mL at 24 hours compared to the initial inoculum is generally considered bactericidal.[6]

-

In Vivo Murine Systemic Infection Model

-

Method: This model assesses the efficacy of antimicrobial agents in a living organism.

-

Procedure:

-

Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen.

-

At a specified time post-infection (e.g., 30 minutes), cohorts of mice are treated with varying doses of the antimicrobial agent(s) via a specified route (e.g., subcutaneous).

-

The survival of the mice is monitored over a defined period (e.g., 7 days).

-

The 50% effective dose (ED50), the dose that protects 50% of the infected animals, is calculated.

-

Visualizations

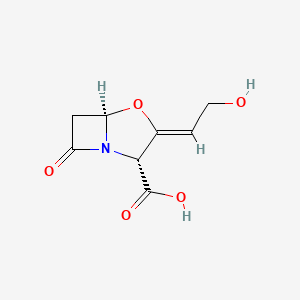

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Figure 2. Experimental workflow for in vitro susceptibility testing.

Conclusion

This compound is a promising penem β-lactamase inhibitor with a broad spectrum of activity against clinically relevant β-lactamases. Its ability to restore the efficacy of established β-lactam antibiotics like piperacillin and synergize with carbapenems such as imipenem highlights its potential as a valuable component of future antibacterial therapies. Further studies detailing its direct enzymatic inhibition kinetics will provide a more complete understanding of its potent activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BLI-489 Hydrate: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Structure, In Vitro and In Vivo Efficacy, and Experimental Protocols for a Novel β-Lactamase Inhibitor.

Introduction

BLI-489 is a penem β-lactamase inhibitor currently under investigation for its potential to overcome antibiotic resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of the chemical properties of BLI-489 hydrate, its efficacy in combination with β-lactam antibiotics, and detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Chemical Structure and Properties of this compound

BLI-489, in its hydrated form, is the sodium salt of a potent penem β-lactamase inhibitor. The chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

| Synonyms | WAY-185489 |

| Molecular Formula | C₁₃H₁₀N₃NaO₄S · xH₂O |

| Molecular Weight | 327.29 g/mol (anhydrous basis)[2] |

| Appearance | Yellow powder |

| Solubility | Soluble in water |

| SMILES String | C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+] |

Mechanism of Action: β-Lactamase Inhibition

BLI-489 functions by inhibiting bacterial β-lactamase enzymes. These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. BLI-489 acts as a "suicide inhibitor" by irreversibly binding to the active site of the β-lactamase, thereby protecting the partner antibiotic from degradation and allowing it to exert its antibacterial effect.

Caption: Mechanism of BLI-489 action.

In Vitro Efficacy

The in vitro efficacy of BLI-489 in combination with various β-lactam antibiotics has been evaluated against a range of bacterial isolates, including multidrug-resistant strains. The primary methods for assessing in vitro synergy are checkerboard assays and time-kill kinetics assays.

Checkerboard Assay Data

The checkerboard assay is utilized to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination. A summary of representative data is presented below.

| Bacterial Species | Partner Antibiotic | β-Lactamase Class | FIC Index | Interpretation |

| Klebsiella pneumoniae | Imipenem | Class A (KPC) | ≤ 0.5 | Synergy |

| Escherichia coli | Meropenem | Class B (NDM) | ≤ 0.5 | Synergy |

| Acinetobacter baumannii | Imipenem | Class D (OXA) | ≤ 0.5 | Synergy |

Time-Kill Kinetics

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time. The combination of BLI-489 with a partner antibiotic typically demonstrates enhanced and sustained bacterial killing compared to either agent alone.

| Bacterial Species | Treatment | Log₁₀ CFU/mL Reduction at 24h |

| Pseudomonas aeruginosa | Imipenem alone | < 2 |

| BLI-489 alone | < 1 | |

| Imipenem + BLI-489 | > 3 (Bactericidal) | |

| Enterobacter cloacae | Piperacillin alone | 1-2 |

| BLI-489 alone | < 1 | |

| Piperacillin + BLI-489 | > 3 (Bactericidal) |

In Vivo Efficacy

The in vivo efficacy of BLI-489 in combination with β-lactam antibiotics has been demonstrated in various animal models of infection, most notably the murine pneumonia model.

Murine Pneumonia Model

In this model, mice are infected with a bacterial pathogen to induce pneumonia, and the efficacy of the treatment is assessed by measuring the reduction in bacterial load in the lungs and/or by observing survival rates.

| Bacterial Pathogen | Treatment | Bacterial Load Reduction in Lungs (log₁₀ CFU/g) |

| Acinetobacter baumannii (Carbapenem-resistant) | Imipenem alone | ~1 |

| Imipenem + BLI-489 | > 3 | |

| Klebsiella pneumoniae (ESBL-producing) | Piperacillin-Tazobactam | ~2 |

| Piperacillin + BLI-489 | > 4 |

Experimental Protocols

Checkerboard Assay Protocol

Caption: Workflow for a checkerboard assay.

Detailed Methodology:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of BLI-489 and the partner antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. BLI-489 is typically diluted along the y-axis, and the partner antibiotic along the x-axis.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate the prepared microtiter plates with the bacterial suspension and incubate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

-

FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

Time-Kill Kinetics Assay Protocol

Caption: Workflow for a time-kill kinetics assay.

Detailed Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 1-5 x 10⁶ CFU/mL.

-

Drug Addition: Add BLI-489, the partner antibiotic, or the combination to the bacterial cultures at predetermined concentrations (e.g., based on MIC values). Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each treatment condition. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.

Murine Pneumonia Model Protocol

Caption: Workflow for a murine pneumonia model.

Detailed Methodology:

-

Animal Model: Typically, 6- to 8-week-old female BALB/c or C57BL/6 mice are used.

-

Immunosuppression (if required): For certain pathogens, mice may be rendered neutropenic by treatment with cyclophosphamide prior to infection.

-

Infection: Mice are anesthetized and infected via intranasal or intratracheal administration of a standardized bacterial inoculum.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. BLI-489 and the partner antibiotic are typically administered via intravenous or subcutaneous routes at various dosing schedules.

-

Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and their lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated to quantify the bacterial load (CFU/g of tissue). In survival studies, mice are monitored for a defined period, and the survival rates are recorded.

Conclusion

This compound is a promising β-lactamase inhibitor with demonstrated in vitro and in vivo efficacy against a broad range of clinically relevant bacterial pathogens, particularly when used in combination with β-lactam antibiotics. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working to address the global challenge of antimicrobial resistance. Further investigation into the clinical potential of BLI-489 is warranted.

References

BLI-489 Hydrate: A Technical Guide to a Novel Penem β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLI-489 hydrate is a novel penem-class β-lactamase inhibitor with a broad spectrum of activity against key β-lactamase enzymes, including Ambler Class A, C, and some Class D enzymes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in understanding and potentially utilizing this compound in the fight against antimicrobial resistance.

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. β-lactamases hydrolyze the amide bond in the β-lactam ring of widely used antibiotics like penicillins and cephalosporins, rendering them ineffective. This compound emerges as a potent inhibitor of these enzymes, restoring the efficacy of partner β-lactam antibiotics against resistant bacterial strains.

Chemical Properties

This compound is the hydrated sodium salt of (5R,6Z)-6-((5,6-dihydro-8H-imidazo[2,1-c][1][2]oxazin-2-yl)methylene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[3]

| Property | Value |

| IUPAC Name | sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrate |

| Molecular Formula | C₁₃H₁₀N₃NaO₄S · xH₂O[4] |

| Molecular Weight | 327.29 g/mol (anhydrous basis)[4] |

| Appearance | Yellow powder[4] |

| Solubility | >20 mg/mL in water[4] |

| CAS Number | 2580120-08-5 (for hydrate)[4] |

Mechanism of Action

BLI-489 is a "suicide inhibitor" that works through a mechanism-based inactivation of β-lactamase enzymes.[5] The proposed mechanism involves the formation of a stable, inactive complex with the enzyme.

In Vitro Efficacy

The in vitro efficacy of BLI-489 is most prominently demonstrated when used in combination with β-lactam antibiotics against resistant bacterial strains.

Minimum Inhibitory Concentrations (MIC)

The combination of piperacillin with a constant concentration of 4 µg/mL BLI-489 has shown significantly improved activity against a wide range of β-lactamase-producing bacteria compared to piperacillin alone or piperacillin-tazobactam.[2][6] Similarly, BLI-489 demonstrates synergistic effects when combined with imipenem or meropenem against carbapenem-resistant Enterobacterales (CRE).[7]

Table 1: MIC₉₀ Values for Piperacillin-BLI-489 against Various Enterobacteriaceae [6]

| Organism (Resistance Mechanism) | Piperacillin MIC₉₀ (µg/mL) | Piperacillin/Tazobactam MIC₉₀ (µg/mL) | Piperacillin/BLI-489 (4 µg/mL) MIC₉₀ (µg/mL) |

| E. coli (ESBL) | >128 | 64 | 16 |

| K. pneumoniae (ESBL) | >128 | >128 | 64 |

| E. cloacae (AmpC) | >128 | 64 | 8 |

| P. aeruginosa | >128 | 128 | 64 |

Table 2: Synergistic Activity of Imipenem/Meropenem with BLI-489 against CRE Isolates [7]

| Organism | Combination | Synergistic Effect (%) |

| K. pneumoniae | Imipenem + BLI-489 | 70% (7/10) |

| Meropenem + BLI-489 | 80% (8/10) | |

| E. cloacae | Imipenem + BLI-489 | 78% (7/9) |

| Meropenem + BLI-489 | 100% (9/9) | |

| E. coli | Imipenem + BLI-489 | 83% (5/6) |

| Meropenem + BLI-489 | 100% (6/6) |

In Vivo Efficacy

In vivo studies in murine models have confirmed the efficacy of BLI-489 in combination with partner antibiotics.

Murine Systemic Infection Model

In a murine model of systemic infection, the combination of piperacillin and BLI-489, typically at an 8:1 ratio, demonstrated significant efficacy against infections caused by Class A (including ESBLs), Class C (AmpC), and Class D β-lactamase-expressing pathogens.[8][9]

Table 3: ED₅₀ Values of Piperacillin-BLI-489 in a Murine Systemic Infection Model [1]

| Pathogen (β-Lactamase) | Piperacillin Alone ED₅₀ (mg/kg) | Piperacillin/Tazobactam ED₅₀ (mg/kg) | Piperacillin/BLI-489 (8:1) ED₅₀ (mg/kg) |

| E. coli (TEM-1, Class A) | >1000 | 11 | 13 |

| K. pneumoniae (SHV-5, ESBL) | 1121 | 24 | 23 |

| S. enterica (CTX-M-5, ESBL) | >1000 | 152 | 45 |

| E. cloacae (AmpC, Class C) | 285 | 71 | 38 |

Galleria mellonella Infection Model

The synergistic effect of imipenem or meropenem with BLI-489 has been confirmed in a Galleria mellonella infection model against CRE isolates producing KPC-2, NDM-5, and OXA-23 carbapenemases.[7]

Experimental Protocols

MIC Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

-

Prepare Inoculum: Suspend bacterial colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare Antibiotic and BLI-489 Solutions: Prepare stock solutions of the β-lactam antibiotic and this compound.

-

Serial Dilution: Perform serial twofold dilutions of the β-lactam antibiotic in a 96-well microtiter plate containing broth.

-

Add BLI-489: Add a fixed concentration of BLI-489 (e.g., 4 µg/mL) to each well.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35°C for 18-22 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Time-Kill Assay

This assay assesses the rate of bacterial killing over time.

-

Prepare Cultures: Grow bacterial cultures to the logarithmic phase.

-

Prepare Test Solutions: Prepare flasks containing broth with the desired concentrations of the antibiotic, BLI-489, or their combination. Include a growth control without any antimicrobial agent.

-

Inoculation: Inoculate the flasks with the bacterial culture to a starting density of approximately 10⁶ CFU/mL.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.

Murine Systemic Infection Model

This model evaluates the in vivo efficacy of antimicrobial agents.

-

Animal Model: Use a suitable mouse strain (e.g., CD-1).[12]

-

Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of the bacterial pathogen.

-

Treatment: Administer the test compounds (e.g., piperacillin-BLI-489 at an 8:1 ratio) subcutaneously at various dose levels shortly after infection.[12]

-

Observation: Monitor the survival of the mice over a period of 7 days.

-

Data Analysis: Calculate the median effective dose (ED₅₀) using probit analysis.

Galleria mellonella Infection Model

This invertebrate model offers a high-throughput alternative for in vivo efficacy screening.[13]

-

Larvae Selection: Select healthy G. mellonella larvae of a specific weight range.

-

Infection: Inject a standardized inoculum of the bacterial pathogen into the hemocoel of the larvae.

-

Treatment: Administer the test compounds (e.g., imipenem-BLI-489) at various concentrations.

-

Incubation: Incubate the larvae at 37°C.

-

Survival Assessment: Monitor larval survival over time.

-

Data Analysis: Plot survival curves and compare the efficacy of different treatments.

Conclusion

This compound is a promising β-lactamase inhibitor with a broad spectrum of activity that, in combination with established β-lactam antibiotics, can overcome resistance in a variety of clinically relevant pathogens. The data presented in this guide underscore its potential as a valuable tool in the development of new therapeutic strategies to combat bacterial infections. Further research into its direct enzyme kinetics, including the determination of IC₅₀ and Kᵢ values against a wider array of purified β-lactamases, would provide a more complete understanding of its inhibitory potential.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Bli-489 | C13H10N3NaO4S | CID 23697683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 (HPLC) CAS 623564-40-9 [sigmaaldrich.com]

- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BLI-489 Hydrate Activity Against Class A β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of BLI-489 hydrate, a penem-class β-lactamase inhibitor, against key Class A serine β-lactamases. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to support further research and development in the field of antibacterial therapeutics.

Executive Summary

Quantitative Data on Inhibitory Activity

Although precise IC50 and Ki values for this compound against specific purified Class A β-lactamases are not widely published, its efficacy is well-documented through synergistic studies with partner antibiotics. The following table summarizes the observed effects of BLI-489 in combination with β-lactam antibiotics against bacteria producing well-characterized Class A β-lactamases.

| Target Enzyme (Producing Organism) | Partner Antibiotic | Observed Effect |

| TEM-1 (Escherichia coli) | Piperacillin | Significant reduction in bacterial inoculum in time-kill kinetic studies. |

| SHV-1 (Klebsiella pneumoniae) | Piperacillin | Significant reduction in bacterial inoculum in time-kill kinetic studies. |

| KPC-2 (Klebsiella pneumoniae) | Imipenem/Meropenem | Synergistic effect observed in chequerboard and time-kill assays against KPC-2 producing carbapenem-resistant Enterobacterales.[1] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to evaluate the activity of β-lactamase inhibitors like BLI-489. These protocols are based on standard practices in the field and can be adapted for specific research needs.

Enzyme Inhibition Assays (IC50/Ki Determination)

A standard approach to determine the inhibitory potency of a compound like BLI-489 involves measuring the rate of hydrolysis of a chromogenic substrate by the target β-lactamase in the presence and absence of the inhibitor.

3.1.1 Materials

-

Purified Class A β-lactamase (e.g., TEM-1, SHV-1, KPC-2)

-

This compound

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microtiter plates

-

Spectrophotometer capable of kinetic measurements

3.1.2 Procedure

-

Prepare a stock solution of the purified β-lactamase in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of the β-lactamase to each well.

-

Add varying concentrations of the this compound solutions to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a fixed concentration of the chromogenic substrate (e.g., nitrocefin) to each well.

-

Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin hydrolysis).

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

-

Ki values can be subsequently determined using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.

Antimicrobial Susceptibility Testing (Checkerboard and Time-Kill Assays)

These methods assess the synergistic effect of BLI-489 when combined with a β-lactam antibiotic against a bacterial strain producing a Class A β-lactamase.

3.2.1 Checkerboard Assay

-

Prepare two-fold serial dilutions of the β-lactam antibiotic and this compound in a 96-well microtiter plate, with concentrations decreasing along the x and y axes, respectively.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

3.2.2 Time-Kill Assay

-

Prepare flasks containing Mueller-Hinton broth with the antibiotic alone, BLI-489 alone, the combination at specific concentrations (e.g., based on MIC values from the checkerboard assay), and a growth control without any antimicrobial agent.

-

Inoculate each flask with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).

-

Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Mechanism of Action and Visualization

Penem inhibitors, including BLI-489, are mechanism-based inhibitors that act as "suicide substrates" for serine β-lactamases.[2] The proposed mechanism involves the formation of a stable acyl-enzyme intermediate that subsequently undergoes a chemical rearrangement to a more stable, inactive complex.

Proposed Inhibitory Pathway

The general mechanism for the inactivation of serine β-lactamases by penem inhibitors is illustrated in the following diagram. The active site serine residue of the β-lactamase attacks the β-lactam ring of the penem, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is more stable than that formed with a typical β-lactam substrate. Subsequently, the molecule can undergo a rearrangement to form a stable 1,4-thiazepine, effectively inactivating the enzyme.[3]

Caption: Proposed mechanism of Class A β-lactamase inhibition by BLI-489.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of a novel β-lactamase inhibitor like BLI-489.

Caption: Experimental workflow for evaluating BLI-489 activity.

Conclusion

This compound is a promising β-lactamase inhibitor with demonstrated activity against Class A β-lactamases, including key resistance determinants such as TEM, SHV, and KPC enzymes. While specific kinetic parameters for the isolated enzymes are not extensively reported, its potent synergistic effects with partner β-lactams in cellular assays underscore its potential clinical utility. The proposed mechanism of action, involving the formation of a stable, rearranged acyl-enzyme adduct, is consistent with that of other penem inhibitors. Further research to elucidate the precise kinetic constants and detailed molecular interactions of BLI-489 with various Class A β-lactamases will be invaluable for optimizing its clinical application and for the design of future-generation inhibitors.

References

- 1. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Inhibition of Class C AmpC Beta-Lactamases by BLI-489 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly in Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics. Class C AmpC beta-lactamases are of particular concern due to their broad-spectrum hydrolytic activity against many penicillins and cephalosporins. BLI-489, a novel penem beta-lactamase inhibitor, has demonstrated potent activity against a range of beta-lactamases, including those of the Ambler Class C. This technical guide provides a comprehensive overview of the inhibition of Class C AmpC beta-lactamases by BLI-489 hydrate, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Inhibitory Activity of BLI-489

BLI-489 exhibits potent, irreversible inhibition of Class C beta-lactamases. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for BLI-489 against key Class C enzymes are summarized in the table below.

| Enzyme Target | Enzyme Class | Organism | IC50 (nM) | Reference |

| AmpC | Class C | Escherichia coli | 4.8 | [1][2] |

| GC1 | Class C (extended-spectrum) | Enterobacter cloacae | 6.2 | [1][2] |

| SHV-1 (for comparison) | Class A | Klebsiella pneumoniae | 9.0 | [1][2] |

| TEM-1 (for comparison) | Class A | Escherichia coli | 0.4 | [2] |

Mechanism of Inhibition

BLI-489 acts as an irreversible inhibitor of Class C AmpC beta-lactamases. The mechanism involves a multi-step process initiated by the acylation of the active site serine residue (Ser64) within the beta-lactamase. Following this initial binding, a unique intramolecular rearrangement occurs. The thiolate, a leaving group from the penem core of BLI-489, performs a nucleophilic attack on the C6' atom of the inhibitor. This results in the formation of a highly stable, seven-membered 1,4-thiazepine ring. This novel ring structure effectively traps the enzyme in an inactive state, preventing the hydrolysis of the acyl-enzyme intermediate and thereby irreversibly inhibiting the enzyme. The stability of this final complex is a key feature of the potent inhibitory activity of BLI-489.

Experimental Protocols

This section details the methodologies employed for the characterization of BLI-489's inhibitory activity against Class C AmpC beta-lactamases.

Protein Expression and Purification of GC1 Beta-Lactamase

A robust and scalable method for obtaining pure, active GC1 beta-lactamase is essential for kinetic and structural studies.

Detailed Protocol:

-

Gene Cloning and Expression Vector: The gene encoding the GC1 beta-lactamase is cloned into a suitable expression vector, such as pET-28a, which often includes a polyhistidine tag for purification.

-

Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli expression host, like BL21(DE3). Cells are grown in Luria-Bertani (LB) broth supplemented with an appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until an optimal optical density (OD600) is reached.

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture, followed by incubation at a reduced temperature (e.g., 20-28°C) for several hours to overnight to enhance protein solubility.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication on ice.

-

Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged GC1 is loaded onto a Ni-NTA affinity chromatography column. After washing to remove unbound proteins, the GC1 enzyme is eluted with a buffer containing a high concentration of imidazole.

-

Final Steps: The purified enzyme is dialyzed against a suitable buffer to remove imidazole and concentrated. The purity of the enzyme is assessed by SDS-PAGE.

Determination of IC50 Values

The IC50 value is a critical parameter for quantifying the potency of an inhibitor. A standard enzymatic assay is used for its determination.

Detailed Protocol:

-

Reagents and Buffers: A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is used for the assay. A chromogenic beta-lactam substrate, such as nitrocefin, allows for the spectrophotometric monitoring of enzyme activity.

-

Assay Procedure:

-

Purified GC1 or AmpC enzyme is pre-incubated with varying concentrations of BLI-489 for a defined period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

-

The rate of hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 482 nm using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to a control reaction without the inhibitor.

-

The IC50 value is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Protein Crystallization and Structure Determination

Elucidating the three-dimensional structure of the BLI-489-enzyme complex provides invaluable insights into the mechanism of inhibition.

Detailed Protocol:

-

Complex Formation: Purified GC1 beta-lactamase is incubated with an excess of BLI-489 to ensure the formation of the covalent acyl-enzyme intermediate.

-

Crystallization: The GC1-BLI-489 complex is subjected to crystallization trials using vapor diffusion methods (hanging or sitting drop). A wide range of crystallization screens are typically used to identify initial crystallization conditions. These conditions are then optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known beta-lactamase structure as a search model. The model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. The final structure is validated for its geometric and stereochemical quality. The crystallographic structure of the GC1 beta-lactamase in complex with BLI-489 has been determined to a high resolution and is available in the Protein Data Bank (PDB ID: 1ONH).[2]

Conclusion

This compound is a potent, irreversible inhibitor of Class C AmpC beta-lactamases, operating through a unique mechanism that results in the formation of a stable, seven-membered thiazepine ring within the enzyme's active site. The low nanomolar IC50 values against key Class C enzymes underscore its potential as a valuable component in combination therapies to combat antibiotic-resistant bacteria. The detailed experimental protocols provided herein offer a guide for researchers in the field to further investigate and develop novel beta-lactamase inhibitors.

References

BLI-489 Hydrate: Activity Against Class D β-Lactamase-Producing Organisms

An In-depth Technical Guide on the Effects of BLI-489 Hydrate on Class D Beta-Lactamases

Introduction

This compound is a penem-based β-lactamase inhibitor with demonstrated activity against Ambler Class A, C, and some Class D β-lactamases.[1][2] This technical guide provides a comprehensive overview of the available data on the effects of this compound on Class D β-lactamases, also known as oxacillinases (OXA). These enzymes are a significant and diverse group of serine β-lactamases that can confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3]

Due to the limited availability of detailed public data on the enzyme kinetics and structural interactions of this compound with specific Class D enzymes, this guide will present the existing microbiological data for this compound. To further provide the in-depth analysis expected by researchers and drug development professionals, this guide will also use Avibactam, a well-characterized diazabicyclooctane inhibitor of Class D β-lactamases, as a case study to illustrate the detailed experimental protocols and kinetic analyses that are crucial for evaluating such inhibitors.

This compound has been primarily investigated in combination with β-lactam antibiotics, such as piperacillin and imipenem, to restore their efficacy against resistant bacterial strains. The available data focuses on the synergistic effects of these combinations against various clinical isolates expressing Class D carbapenem-hydrolyzing β-lactamases (CHDLs).

Data Presentation: In Vitro Synergy and Susceptibility

The following tables summarize the key findings from studies on the combination of imipenem and piperacillin with BLI-489 against Acinetobacter baumannii and other pathogens expressing Class D β-lactamases.

Table 1: Synergistic Activity of Imipenem/BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates Producing Class D β-Lactamases [4][5][6]

| Class D β-Lactamase | Number of Isolates Tested | Percentage of Isolates Showing Synergy with Imipenem/BLI-489 |

| OXA-23-producing | 14 | 92.9% |

| OXA-24-like-producing | 12 | 100% |

| OXA-51-like-producing | 24 | 16.7% |

| OXA-58-producing | 7 | 100% |

Table 2: In Vivo Efficacy of Piperacillin/BLI-489 (8:1 ratio) in Murine Systemic Infection Models [1]

| Bacterial Strain | Class D β-Lactamase Expressed | Piperacillin ED₅₀ (mg/kg) | Piperacillin/BLI-489 ED₅₀ (mg/kg) |

| E. coli | OXA-1 | >1000 | 26 |

Table 3: Comparative MIC₉₀ values for Piperacillin/BLI-489 and Piperacillin/Tazobactam against various β-lactamase-producing strains [7][8]

| Organism Group (β-Lactamase Profile) | Piperacillin/BLI-489 MIC₉₀ (µg/mL) | Piperacillin/Tazobactam MIC₉₀ (µg/mL) |

| K. pneumoniae (Class A ESBL + Class D OXA) | >128 | >128 |

| Acinetobacter spp. | 16 | 64 |

| P. aeruginosa | 64 | 128 |

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for evaluating β-lactamase inhibitors.

1.2.1. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, both alone and in combination with a β-lactamase inhibitor.

-

Preparation of Reagents: Prepare serial twofold dilutions of the β-lactam antibiotic (e.g., imipenem or piperacillin) in Mueller-Hinton broth (MHB). For combination testing, prepare identical dilutions in MHB containing a fixed concentration of this compound (e.g., 4 or 8 mg/L).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Incubation: Incubate the microdilution plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Synergy Assessment: A significant reduction (typically ≥4-fold) in the MIC of the β-lactam antibiotic in the presence of the inhibitor is indicative of synergy.

1.2.2. Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Inoculum Preparation: Prepare a bacterial suspension in MHB to a starting concentration of approximately 10⁶ CFU/mL.

-

Drug Exposure: Add the β-lactam antibiotic and/or this compound at desired concentrations (e.g., 4x MIC) to the bacterial suspension.

-

Sampling: At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each suspension.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent after 24 hours.

Avibactam: A Case Study for In-depth Analysis of a Class D β-Lactamase Inhibitor

Avibactam is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity that includes Class A, C, and some Class D enzymes.[6] Its interactions with Class D β-lactamases have been extensively studied, providing a good model for the type of in-depth analysis required for drug development.

Data Presentation: Enzyme Inhibition Kinetics

The following table summarizes the kinetic parameters of avibactam against several key Class D β-lactamases.

Table 4: Kinetic Parameters of Avibactam against Purified Class D β-Lactamases

| Enzyme | k₂/K (M⁻¹s⁻¹) | IC₅₀ (nM) | Reference(s) |

| OXA-10 | 11 | - | [9] |

| OXA-23 | 300 | - | [9] |

| OXA-24 | 51 | - | [9] |

| OXA-48 | 1400 | - | [9] |

k₂/K is the second-order acylation rate constant, which is a measure of the efficiency of inhibition.

Detailed Experimental Protocols

2.2.1. Enzyme Kinetics Assay (Spectrophotometric)

This protocol details the determination of kinetic parameters for a β-lactamase inhibitor using the chromogenic substrate nitrocefin.

-

Enzyme and Inhibitor Preparation: Purify the target Class D β-lactamase. Prepare stock solutions of the enzyme and the inhibitor (e.g., avibactam) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

IC₅₀ Determination:

-

In a 96-well plate, add a fixed concentration of the enzyme to each well.

-

Add varying concentrations of the inhibitor and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding a fixed concentration of nitrocefin (e.g., 100 µM).

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.

-

Calculate the initial velocity for each inhibitor concentration and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

-

Determination of k₂/K:

-

Follow a similar procedure to the IC₅₀ determination, but vary both the inhibitor concentration and the pre-incubation time.

-

The second-order rate constant (k₂/K) can be determined by fitting the data to the appropriate kinetic models for covalent inhibitors.

-

2.2.2. Protein Crystallography of an Inhibitor-Enzyme Complex

This protocol outlines the general steps for determining the three-dimensional structure of a β-lactamase in complex with an inhibitor.

-

Protein Expression and Purification: Overexpress and purify the target Class D β-lactamase to a high degree of homogeneity.

-

Complex Formation: Incubate the purified enzyme with a molar excess of the inhibitor to ensure complete binding.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the enzyme-inhibitor complex.

-

X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the complex against the experimental data to obtain a high-resolution structure.

Mandatory Visualizations

Mechanism of Action of a Penem Inhibitor on a Class D β-Lactamase

Caption: Proposed mechanism of BLI-489 inhibition of a Class D beta-lactamase.

Experimental Workflow for β-Lactamase Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of a beta-lactamase inhibitor.

References

- 1. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 5. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

BLI-489 Hydrate: A Technical Guide to a Novel β-Lactamase Inhibitor for Combating Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BLI-489 hydrate, a novel penem β-lactamase inhibitor developed to address the growing threat of antibiotic resistance. This compound, also known as WAY-185489, demonstrates potent activity against a broad spectrum of β-lactamases, including Ambler Class A, C, and some Class D enzymes. When combined with β-lactam antibiotics such as piperacillin, this compound has been shown to restore their efficacy against many resistant bacterial strains. This document summarizes the available preclinical data, outlines key experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Compound Profile

| Property | Value | Source |

| Chemical Name | 6-[(5,6-Dihydro-8H-imidazo[2,1-c][1][2]oxazin-2-yl)methylene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt hydrate | Sigma-Aldrich |

| Synonyms | WAY-185489 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₀N₃NaO₄S · xH₂O | Sigma-Aldrich |

| Molecular Weight | 327.29 g/mol (anhydrous basis) | Sigma-Aldrich |

| Appearance | Yellow powder | Sigma-Aldrich |

| Solubility | >20 mg/mL in water | Sigma-Aldrich |

| Mechanism of Action | Inhibition of β-lactamase enzymes | Multiple Sources |

Quantitative Data: In Vitro and In Vivo Efficacy

The primary partner antibiotic for this compound in preclinical studies has been piperacillin. The combination has demonstrated significant advantages over piperacillin alone and piperacillin-tazobactam against a variety of resistant Gram-negative bacteria.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the piperacillin/BLI-489 hydrate combination against a range of bacterial isolates. A constant concentration of 4 µg/mL of BLI-489 was used in these studies.

| Organism (β-Lactamase Produced) | Piperacillin MIC₉₀ (µg/mL) | Piperacillin/BLI-489 (4 µg/mL) MIC₉₀ (µg/mL) | Piperacillin/Tazobactam MIC₉₀ (µg/mL) |

| Escherichia coli (TEM-1, Class A) | >128 | 8 | 16 |

| Klebsiella pneumoniae (SHV-5, ESBL, Class A) | >128 | 16 | 64 |

| Enterobacter cloacae (AmpC, Class C) | >128 | 8 | >128 |

| Pseudomonas aeruginosa (AmpC, Class C) | >128 | 64 | 128 |

| Acinetobacter spp. | >128 | 16 | 32 |

| Burkholderia cepacia | >128 | 2 | 32 |

Data compiled from publicly available research.

In Vivo Efficacy: Murine Systemic Infection Model

The efficacy of the piperacillin/BLI-489 hydrate combination was evaluated in a murine model of acute lethal systemic infection. The data below presents the 50% effective dose (ED₅₀) required to protect mice from infection. An 8:1 ratio of piperacillin to BLI-489 was found to be optimal for in vivo efficacy.[1]

| Organism (β-Lactamase Produced) | Piperacillin ED₅₀ (mg/kg) | Piperacillin/BLI-489 (8:1) ED₅₀ (mg/kg) | Piperacillin/Tazobactam ED₅₀ (mg/kg) |

| E. coli (TEM-1, Class A) | 103 | 13 | 11 |

| K. pneumoniae (SHV-1, Class A) | >1024 | 23 | 24 |

| E. cloacae (AmpC, Class C) | 285 | 38 | 71 |

| P. aeruginosa (AmpC, Class C) | ~980 | 103 | 246 |

| E. coli (OXA-1, Class D) | 1121 | 86 | 270 |

Data compiled from publicly available research.[1]

Note on Enzyme Kinetics: Specific enzyme kinetic parameters such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values for this compound against purified β-lactamase enzymes are not publicly available in the reviewed literature.

Experimental Protocols

While detailed, step-by-step protocols for the following experiments are proprietary to the conducting research institutions, this section outlines the generally accepted methodologies based on the available literature.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of piperacillin in combination with this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Reagents :

-

Piperacillin and this compound are dissolved in a suitable solvent to create stock solutions.

-

A series of twofold dilutions of piperacillin are prepared in Mueller-Hinton broth.

-

This compound is added to each dilution at a constant concentration (e.g., 4 µg/mL).

-

-

Inoculum Preparation :

-

Bacterial isolates are grown on an appropriate agar medium overnight.

-

A suspension of the bacteria is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

-

-

Incubation :

-

The prepared microdilution trays are inoculated with the bacterial suspension.

-

The trays are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Endpoint Determination :

-

The MIC is defined as the lowest concentration of piperacillin (in the presence of BLI-489) that completely inhibits visible growth of the organism.

-

Murine Systemic Infection Model

The in vivo efficacy of the piperacillin/BLI-489 hydrate combination was assessed in an acute lethal systemic infection model in mice.

-

Animal Model :

-

Female CD-1 mice are typically used for this model.

-

-

Infection :

-

Mice are challenged with an intraperitoneal injection of a bacterial suspension. The bacterial inoculum is prepared to a concentration that is lethal to untreated control animals within a specified timeframe (e.g., 48 hours).

-

-

Treatment :

-

At a defined time point post-infection (e.g., 30 minutes), cohorts of mice are treated with subcutaneous injections of piperacillin alone, this compound alone, or the combination of piperacillin and this compound at various doses and ratios. A second dose may be administered for more virulent infections.

-

-

Endpoint and Data Analysis :

-

The primary endpoint is the survival of the mice over a 7-day period.

-

The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals, is calculated using probit analysis.

-

Visualizations

Mechanism of Action: β-Lactamase Inhibition

The following diagram illustrates the mechanism by which this compound protects β-lactam antibiotics from degradation by β-lactamase enzymes.

Caption: Mechanism of this compound in overcoming β-lactamase mediated resistance.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines the general workflow for assessing the in vivo efficacy of the piperacillin/BLI-489 hydrate combination.

Caption: Workflow for the murine systemic infection model to determine in vivo efficacy.

Clinical Development Status

As of the latest available public information, there are no clear indications that this compound has entered formal clinical trials. The published research positions it as a promising preclinical candidate warranting further development.[1]

Conclusion

This compound is a potent, broad-spectrum β-lactamase inhibitor that, in combination with piperacillin, demonstrates superior in vitro and in vivo activity against a wide range of clinically relevant, resistant Gram-negative bacteria compared to existing β-lactam/β-lactamase inhibitor combinations. The data presented in this technical guide underscores the potential of this compound as a valuable tool in the fight against antibiotic resistance. Further studies to elucidate its enzyme inhibition kinetics and to evaluate its safety and efficacy in clinical settings are warranted.

References

In-Vitro Evaluation of BLI-489 Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. BLI-489 is a novel β-lactamase inhibitor that has demonstrated potent in-vitro activity against a broad spectrum of β-lactamases, including both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B). This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of BLI-489 hydrate, summarizing key data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from various in-vitro studies evaluating the efficacy of BLI-489 in combination with different β-lactam antibiotics against a range of bacterial isolates.

Table 1: Synergistic Activity of Imipenem/BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates [1][2]

| β-Lactamase Produced | Number of Isolates | Synergistic Effect (%) |

| MBL | 7 | 14.3% |

| OXA-23 | Varies by study | 92.9% |

| OXA-24-like | Varies by study | 100% |

| OXA-51-like | Varies by study | 16.7% |

| OXA-58 | Varies by study | 100% |

Table 2: Synergistic Activity of Imipenem/BLI-489 and Meropenem/BLI-489 against Carbapenem-Resistant Enterobacterales (CRE) Isolates [3]

| Organism | Antibiotic Combination | Number of Isolates | Synergistic Effect (%) |

| Klebsiella pneumoniae | Imipenem/BLI-489 | 10 | 70% |

| Meropenem/BLI-489 | 10 | 80% | |

| Enterobacter cloacae | Imipenem/BLI-489 | 9 | 77.8% |

| Meropenem/BLI-489 | 9 | 100% | |

| Escherichia coli | Imipenem/BLI-489 | 6 | 83.3% |

| Meropenem/BLI-489 | 6 | 100% |

Table 3: Time-Kill Assay Results for Piperacillin/BLI-489 against β-Lactamase Producing Organisms [4]

| β-Lactamase Class | Organism Examples | Average Reduction in log10 CFU/mL at 6 hours |

| Class A (TEM-1, SHV-11) | E. coli, K. pneumoniae | 2.4 |

| Class A (ESBLs: TEM-10, SHV-5, CTX-M-5) | K. pneumoniae, E. coli | 2.2 |

| Class C (AmpC, ACT-1) | Enterobacter cloacae, Serratia marcescens | 2.3 |

| Class D (OXA-1) | E. coli | 2.3 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of BLI-489 are provided below.

Chequerboard Assay

The chequerboard assay is utilized to assess the synergistic effect of two antimicrobial agents.

Protocol:

-

Two-fold serial dilutions of the β-lactam antibiotic (e.g., imipenem, meropenem) and BLI-489 are prepared in Mueller-Hinton broth (MHB).

-

The dilutions are arranged in a microtiter plate to create a checkerboard pattern, with varying concentrations of each agent in each well.

-

A standardized bacterial inoculum (0.5 McFarland standard) is added to each well.

-

The plates are incubated at 35°C for 18-20 hours.

-

The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by visual inspection of turbidity.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Time-Kill Assay

Time-kill assays evaluate the rate and extent of bacterial killing by an antimicrobial agent over time.

Protocol:

-

Flasks containing 50 mL of MHB with the appropriate antimicrobial agent(s) at desired concentrations (e.g., 4x MIC) are prepared.

-

Each flask is inoculated with a standardized bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.

-

The flasks are incubated at 35°C with shaking.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

The aliquots are serially diluted and plated on appropriate agar plates to determine the viable bacterial counts (CFU/mL).

-

A reduction of ≥ 2 log10 CFU/mL in the combination compared to the most active single agent is considered synergy.

β-Lactamase Inhibition Assay

This assay measures the ability of an inhibitor to prevent the hydrolysis of a β-lactam substrate by a β-lactamase enzyme.

Protocol:

-

A reaction mixture is prepared containing a purified β-lactamase enzyme and a chromogenic β-lactam substrate, such as nitrocefin, in a suitable buffer.

-

The test inhibitor (BLI-489) at various concentrations is added to the reaction mixture.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time in a spectrophotometer.

-

The inhibitory activity is determined by the reduction in the rate of hydrolysis in the presence of the inhibitor compared to a control without the inhibitor.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the in-vitro evaluation of BLI-489.

Caption: Mechanism of BLI-489 mediated β-lactamase inhibition.

Caption: Workflow for the chequerboard synergy assay.

Caption: Workflow for the time-kill kinetics assay.

References

- 1. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BLI-489 Hydrate in Combination with Piperacillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLI-489, a novel bicyclic penem, is a potent inhibitor of Class A, C, and D β-lactamase enzymes. In combination with piperacillin, a well-established β-lactam antibiotic, it represents a promising strategy to combat bacterial resistance. These application notes provide a comprehensive overview of the preclinical data and protocols for the evaluation of the piperacillin/BLI-489 combination, intended to guide further research and development.

Mechanism of Action

Piperacillin acts by inhibiting the synthesis of the bacterial cell wall.[1] However, its efficacy is often compromised by β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic. BLI-489 counters this resistance mechanism by irreversibly binding to and inactivating a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[2][3][4] This restores the antibacterial activity of piperacillin against a wide range of resistant Gram-negative and Gram-positive bacteria.[5][6]

Caption: Mechanism of action of piperacillin in combination with BLI-489.

Data Presentation

In Vitro Susceptibility

The combination of piperacillin with a constant concentration of 4 µg/mL of BLI-489 has demonstrated significantly improved in vitro activity against a wide range of bacterial isolates compared to piperacillin alone or piperacillin-tazobactam.[2][3][4][5][6]

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Piperacillin/BLI-489 and Piperacillin-Tazobactam against Piperacillin-Nonsusceptible Enteric Bacilli [2][5][6]

| Organism Group | N | Piperacillin MIC90 | Piperacillin-Tazobactam MIC90 | Piperacillin/BLI-489 (4 µg/mL) MIC90 |

| All Enteric Bacilli | - | ≥ 32 | >128 | 16 |

| ESBL-producing | - | >128 | 64 | 8 |

| AmpC-producing | - | >128 | >128 | 16 |

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of Piperacillin/BLI-489 against Anaerobic Bacteria [5]

| Organism | N | Piperacillin MIC90 | Piperacillin-Tazobactam MIC90 | Piperacillin/BLI-489 (4 µg/mL) MIC90 |

| Bacteroides fragilis | - | >128 | 4 | 2 |

| Bacteroides thetaiotaomicron | - | >128 | 16 | 8 |

| Bacteroides uniformis | - | 32 | 8 | 4 |

In Vivo Efficacy

In murine systemic infection models, the combination of piperacillin and BLI-489, at an 8:1 ratio, was found to be optimal and demonstrated enhanced efficacy against various β-lactamase-producing pathogens.[7][8][9][10]

Table 3: In Vivo Efficacy (ED50 mg/kg) of Piperacillin/BLI-489 (8:1) and Piperacillin-Tazobactam in Murine Infection Models [7][9][11]

| Pathogen (β-Lactamase Class) | Piperacillin Alone ED50 | Piperacillin-Tazobactam ED50 | Piperacillin/BLI-489 ED50 |

| E. coli (Class A, TEM-1) | 103 | 11 | 13 |

| K. pneumoniae (Class A, SHV-1) | >1121 | 24 | 23 |

| S. enterica ser. Typhimurium (Class A ESBL, CTX-M-5) | - | 152 | 45 |

| E. cloacae (Class C, AmpC) | 285 | 71 | 38 |

| E. coli (Class D, OXA-1) | 980 | 270 | 86 |

Note: ED50 is the median effective dose required to protect 50% of the animals from lethal infection.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of piperacillin in combination with BLI-489 against various bacterial isolates.

Methodology: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Antimicrobial Agents:

-

Prepare stock solutions of piperacillin and BLI-489.

-

For the combination testing, a constant concentration of 4 µg/mL of BLI-489 is typically used.[2][3][4][5][6]

-

Prepare serial twofold dilutions of piperacillin in CAMHB. For the combination plates, add BLI-489 to each well to achieve a final concentration of 4 µg/mL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Caption: In Vitro Susceptibility Testing Workflow.

In Vivo Murine Systemic Infection Model

Objective: To evaluate the in vivo efficacy of piperacillin in combination with BLI-489.

Methodology: Acute lethal systemic infection model in mice.

Protocol:

-

Animal Model: Use female CD-1 mice (or a similar strain) weighing approximately 20 g.[9][12]

-

Bacterial Challenge:

-

Treatment:

-

Observation: Monitor the survival of the mice for 7 days.

-

Data Analysis: Calculate the median effective dose (ED50) using probit analysis.[9]

Caption: In Vivo Murine Infection Model Workflow.

Spontaneous Resistance Development

Studies have shown a low probability of spontaneous resistance development to the piperacillin/BLI-489 combination in vitro for most strains tested, with the exception of P. aeruginosa.[10][13] The mutant prevention concentration (MPC) for all strains was ≤32 mg/L.[10][13] While resistance could be developed through serial passage for some strains, this resistance phenotype was often unstable and reverted after passage in a drug-free medium.[10][13]

Clinical Development Considerations

While extensive preclinical data exists for the piperacillin/BLI-489 combination, specific clinical trial protocols are not publicly available at this time. Based on the development pathways of similar β-lactam/β-lactamase inhibitor combinations, a clinical trial program would likely include:

-

Phase I: Studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics of the combination.

-

Phase II: Dose-ranging studies in patients with specific infections to evaluate efficacy and further assess safety.

-

Phase III: Large-scale, randomized, controlled trials to confirm efficacy and safety against standard-of-care treatments for various infections, such as complicated intra-abdominal infections, complicated urinary tract infections, and pneumonia.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling will be crucial throughout the clinical development to optimize dosing regimens.

Conclusion

The combination of piperacillin and BLI-489 demonstrates significant potential as a valuable therapeutic option for treating infections caused by β-lactamase-producing bacteria. The preclinical data strongly support its continued development. The provided protocols and data summaries serve as a foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the clinical utility of this promising combination.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Population Pharmacokinetics of Piperacillin/Tazobactam Across the Adult Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic characteristics of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Safety profile of piperacillin/tazobactam in phase I and III clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resistance development profiling of piperacillin in combination with the novel {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BLI-489 Hydrate in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLI-489 is a novel β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamase enzymes, including class A, C, and D carbapenemases. In murine infection models, BLI-489 hydrate, in combination with β-lactam antibiotics such as imipenem, has demonstrated significant efficacy in treating infections caused by multidrug-resistant bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAb). These application notes provide detailed protocols and data for the use of this compound in murine pneumonia models, offering a valuable resource for preclinical research and drug development.

Data Presentation

The synergistic efficacy of this compound in combination with imipenem has been demonstrated in various CRAb isolates. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Synergistic Activity of Imipenem/BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates

| CRAb Isolate Type | Percentage of Isolates Showing Synergy with Imipenem/BLI-489 |

| MBL-producing | 14.3% |

| OXA-23-producing | 92.9%[1][2] |

| OXA-24-like-producing | 100%[1][2] |

| OXA-51-like-producing | 16.7% |

| OXA-58-producing | 100%[1][2] |

Table 2: In Vivo Efficacy of Imipenem/BLI-489 Combination in a Murine Pneumonia Model with CRAb

| Treatment Group | Survival Rate | Reference |

| Imipenem alone | Significantly lower than combination | [1][2] |

| Imipenem + BLI-489 | Significantly higher than imipenem alone (P<0.001) | [1][2] |

Experimental Protocols

Protocol 1: Murine Pneumonia Model of Acinetobacter baumannii Infection

This protocol outlines the induction of pneumonia in mice for the evaluation of antimicrobial agents.

Materials:

-

Carbapenem-resistant Acinetobacter baumannii (CRAb) strain

-

Male BALB/c mice (6-8 weeks old)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), sterile

-

Isoflurane

-

Intratracheal administration device

-

Imipenem

-

This compound

Procedure:

-

Bacterial Culture Preparation:

-

Culture the CRAb strain in TSB overnight at 37°C.

-